molecular formula C12H17N3O B1211744 Azoprocarbazine CAS No. 2235-59-8

Azoprocarbazine

Cat. No.: B1211744
CAS No.: 2235-59-8
M. Wt: 219.28 g/mol
InChI Key: MXENASHWABXOQE-UHFFFAOYSA-N
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Description

Azoprocarbazine is a derivative of procarbazine, an antineoplastic agent used primarily in the treatment of Hodgkin’s lymphoma and certain brain cancers. This compound is a metabolite of procarbazine and shares some of its pharmacological properties. It is known for its role in the metabolic pathway of procarbazine, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azoprocarbazine involves the oxidation of procarbazine. Procarbazine itself is synthesized through a multi-step process starting from benzyl chloride, which undergoes several reactions including nitration, reduction, and acylation to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The oxidation step is particularly critical and is typically carried out using oxidizing agents under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Azoprocarbazine undergoes several types of chemical reactions, including:

    Oxidation: Conversion to azoxy derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Reactions with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted this compound compounds.

Scientific Research Applications

Azoprocarbazine has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

    Medicine: Explored for its potential in cancer therapy, particularly in combination with other chemotherapeutic agents.

    Industry: Utilized in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The precise mechanism of action of azoprocarbazine is not fully understood. it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. This inhibition is thought to occur through the alkylation of DNA, leading to the disruption of cellular replication and transcription processes. This compound may also inhibit the transmethylation of methionine into transfer RNA, further affecting protein synthesis.

Comparison with Similar Compounds

    Procarbazine: The parent compound, used in cancer therapy.

    Dacarbazine: Another alkylating agent with similar therapeutic uses.

    Temozolomide: A related compound used in the treatment of brain tumors.

Uniqueness: Azoprocarbazine is unique in its metabolic pathway and its specific role as a metabolite of procarbazine. Its ability to form azoxy derivatives distinguishes it from other similar compounds, providing unique opportunities for research and therapeutic applications.

Properties

IUPAC Name

4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXENASHWABXOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206856
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-59-8
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azoprocarbazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZOPROCARBAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Azoprocarbazine and how is it related to the anticancer drug Procarbazine?

A1: this compound (N-Isopropyl-α-(2-methylazo)-p-toluamide) is a key metabolite of the anticancer drug Procarbazine. Procarbazine itself requires metabolic activation to exert its cytotoxic effects. One of the initial steps in this activation pathway is the oxidation of Procarbazine to this compound. []

Q2: What makes this compound important in the context of Procarbazine's anticancer activity?

A2: While this compound itself is not the ultimate cytotoxic species, it undergoes further metabolic transformations that are crucial for Procarbazine's anticancer activity. This compound is N-oxidized by cytochrome P450 enzymes, primarily CYP1A and CYP2B isoenzymes, to yield two isomeric azoxy derivatives: methylazoxyprocarbazine and benzylazoxyprocarbazine. [, ]

Q3: What is the significance of these azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, in Procarbazine's mechanism of action?

A3: Research suggests that methylazoxyprocarbazine is the most cytotoxic metabolite of Procarbazine. [] Studies using L1210 murine leukemia cells demonstrated that methylazoxyprocarbazine exhibits significantly higher cytotoxicity compared to benzylazoxyprocarbazine or even Procarbazine itself. [] This points to methylazoxyprocarbazine as the primary mediator of Procarbazine's anticancer effects.

Q4: How is this compound metabolized in the body, and are there any specific enzymes involved?

A4: The N-oxidation of this compound to its azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, is primarily catalyzed by cytochrome P450 enzymes. Studies have identified CYP1A and CYP2B as the major isoenzymes responsible for this metabolic step. [] Additionally, research has shown that this metabolic process can also occur non-enzymatically, leading to the formation of both isomers. []

Q5: Are there any insights into the structural features of this compound and its metabolites that might contribute to their activity?

A5: While specific structure-activity relationship (SAR) studies for this compound are not extensively covered in the provided abstracts, studies using human liver microsomes have provided insights into the substrate specificity of cytochrome P450 enzymes involved in similar metabolic pathways. [] Researchers found that the presence of a basic nitrogen atom approximately 5 angstroms away from the site of carbon hydroxylation, along with a nearby hydrophobic domain, are common structural features among substrates metabolized by these enzymes. This suggests that similar structural motifs in this compound and its metabolites might be crucial for their interaction with cytochrome P450s and subsequent bioactivation.

Q6: What are the implications of this compound's metabolism for Procarbazine's efficacy and safety?

A6: Understanding the metabolic pathway of this compound is crucial for several reasons. First, it sheds light on the mechanism of action of Procarbazine, highlighting the importance of methylazoxyprocarbazine as the key cytotoxic metabolite. [] Second, it provides insights into potential interindividual variability in Procarbazine's efficacy and toxicity, as variations in cytochrome P450 enzyme activity could influence the rate and extent of this compound metabolism. [] Third, this knowledge can guide the development of more targeted and less toxic Procarbazine analogs or new therapeutic strategies that exploit the understanding of this compound's metabolic pathway.

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